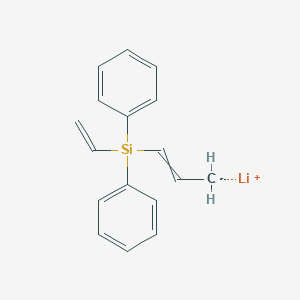
lithium;ethenyl-diphenyl-prop-1-enylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;ethenyl-diphenyl-prop-1-enylsilane is an organosilicon compound that features a lithium atom bonded to a silicon atom, which is further bonded to an ethenyl group and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethenyl-diphenyl-prop-1-enylsilane typically involves the reaction of diphenylvinylsilane with a lithium reagent. One common method is the reaction of diphenylvinylsilane with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the lithium reagent and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;ethenyl-diphenyl-prop-1-enylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the lithium atom.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the electrophile used.
Applications De Recherche Scientifique
Lithium;ethenyl-diphenyl-prop-1-enylsilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of lithium;ethenyl-diphenyl-prop-1-enylsilane involves its ability to participate in nucleophilic addition and substitution reactions. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the silicon atom, which stabilizes the negative charge on the lithium atom. The compound can also interact with various molecular targets and pathways, including those involved in organic synthesis and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyllithium: An organolithium compound with similar reactivity but lacks the silicon atom.
Vinylsilane: Contains a silicon atom bonded to a vinyl group but lacks the lithium atom.
Diphenylsilane: Contains a silicon atom bonded to two phenyl groups but lacks the ethenyl and lithium groups.
Uniqueness
Lithium;ethenyl-diphenyl-prop-1-enylsilane is unique due to the presence of both lithium and silicon atoms in its structure. This combination imparts distinct reactivity and stability, making it valuable in various chemical reactions and applications.
Propriétés
Numéro CAS |
63453-05-4 |
|---|---|
Formule moléculaire |
C17H17LiSi |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
lithium;ethenyl-diphenyl-prop-1-enylsilane |
InChI |
InChI=1S/C17H17Si.Li/c1-3-15-18(4-2,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h3-15H,1-2H2;/q-1;+1 |
Clé InChI |
FIOUHHCWKYJRSN-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]C=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


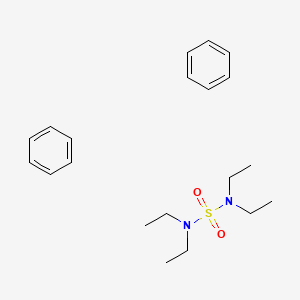
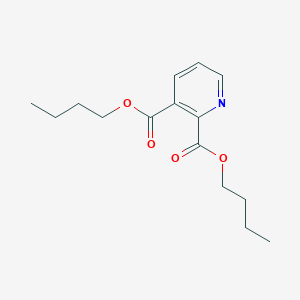

![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)
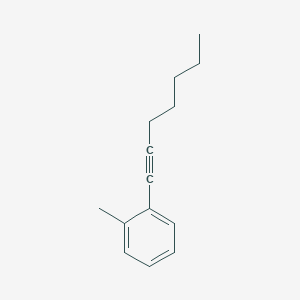
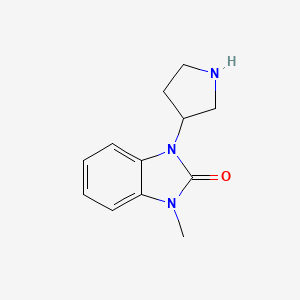

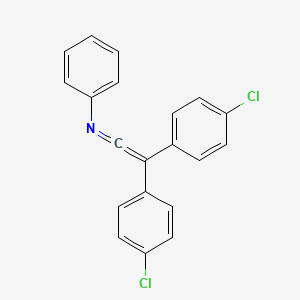
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)

![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)
